molecular formula C18H17Cl4N3O2S B5001690 2-chloro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide

2-chloro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide

Cat. No. B5001690
M. Wt: 481.2 g/mol
InChI Key: LLNIIECKZYAMRQ-UHFFFAOYSA-N
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Description

The compound is an organic molecule with multiple functional groups, including an amide, an ethoxy group, and a carbonothioyl group. It also contains multiple chloro substituents. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s overall structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the chloro groups could potentially be replaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple chloro groups could increase the compound’s density and boiling point .

Mechanism of Action

Without specific biological or chemical context, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on elucidating the compound’s properties and potential applications. This could involve studying its reactivity, investigating its potential biological activity, and exploring its possible uses in various industries .

properties

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl4N3O2S/c1-2-27-12-9-7-11(8-10-12)23-17(28)25-16(18(20,21)22)24-15(26)13-5-3-4-6-14(13)19/h3-10,16H,2H2,1H3,(H,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNIIECKZYAMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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